3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3.ClH/c1-14-7-8-16-10-9-15-6-4-12-3-2-5-13-11-12;/h12-13H,2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFZGTDIZIRMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound exhibits significant interactions with various enzymes and proteins, influencing their activity. It can act as an inhibitor or activator, depending on the context of its use. For instance, it may modulate enzyme kinetics by binding to specific active sites, thereby altering the rates of biochemical reactions .
Cellular Effects
This compound affects cellular functions through modulation of signaling pathways and gene expression. Research indicates that it can influence metabolic pathways and cellular signaling, leading to changes in gene expression patterns and overall cellular metabolism .
The mechanism by which this compound exerts its biological effects involves specific binding interactions with molecular targets such as neurotransmitter receptors and enzymes. This binding can lead to changes in cellular signaling pathways, which may result in various physiological effects. For example, it has been shown to modulate serotonin synthesis, potentially impacting conditions related to mood and anxiety disorders .
Dosage Effects in Animal Models
Studies have demonstrated that the biological effects of this compound can vary significantly with dosage in animal models. At lower doses, it may enhance enzyme activity or improve cellular function, while higher doses could lead to toxic effects such as enzyme inhibition or disruption of normal cellular processes .
Metabolic Pathways
The compound is involved in various metabolic pathways, interacting with key enzymes and cofactors. Its influence on metabolic flux can lead to significant changes in metabolite levels within cells .
Transport and Distribution
Transport mechanisms for this compound within cells involve specific transporters or binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments .
Toxicological Studies
Toxicological assessments have indicated that while the compound shows promise for therapeutic applications, it also poses potential risks at high doses. In repeated dose toxicity studies, significant changes in liver weight and histopathological effects were observed at elevated dosages, highlighting the importance of careful dosage management in therapeutic contexts .
Summary of Key Research Findings
| Study Focus | Findings |
|---|---|
| Enzyme Interaction | Acts as an inhibitor/activator depending on binding site specificity |
| Cellular Signaling | Modulates gene expression and metabolic pathways |
| Dosage Effects | Beneficial at low doses; toxic at high doses |
| Metabolic Pathways | Influences key enzymatic reactions leading to altered metabolite levels |
| Toxicology | Liver weight changes and histopathological effects at high dosages |
Comparison with Similar Compounds
Comparison with Similar Piperidine Hydrochloride Derivatives
Structural and Physicochemical Comparisons
The compound’s key distinction lies in its extended ethoxy chain, which differentiates it from analogs with simpler or bulkier substituents. Below is a comparative analysis with structurally related piperidine hydrochlorides:
*Estimated based on structural analogs.
†Calculated using standard atomic weights.
Pharmacological Potential
- The trifluoromethyl analog () and tert-butyl-substituted derivatives () are frequently explored in CNS drug development due to their lipophilic profiles and receptor-binding capabilities.
- The target compound’s polyether chain may favor solubility-dependent applications, such as prodrug formulations or ion-channel modulation, as seen in related USAN-recognized compounds (e.g., afbobetin hydrochloride ).
Preparation Methods
Synthesis of 2-[(Methoxyethoxy)Ethoxy]Ethyl Bromide
- Starting from tris(ethyleneglycol) monomethyl ether , the bromide is prepared by reaction with phosphorus tribromide in anhydrous ether under cooling conditions (0 °C).
- After addition, the mixture is stirred for 10 minutes, then quenched with methanol and warmed to room temperature for 30 minutes.
- The organic phase is washed with sodium bicarbonate and brine, dried over sodium sulfate, and solvent removed under vacuum.
- Yield: approximately 75% of a colorless clear liquid product.
This method is mild and efficient, providing a reactive alkyl bromide for subsequent etherification.
| Step | Reagents/Conditions | Yield | Product Description |
|---|---|---|---|
| Bromination | Phosphorus tribromide, ether, 0 °C | 75% | 2-[(Methoxyethoxy)ethoxy]ethyl bromide |
Etherification with Piperidine Derivative
The key step involves coupling the triethylene glycol methyl ether side chain to the piperidine nucleus, typically via nucleophilic substitution.
Nucleophilic Substitution
- The piperidine nitrogen or a 3-piperidinyl intermediate acts as a nucleophile, reacting with the bromoalkyl intermediate.
- The reaction is often carried out in the presence of a base (e.g., potassium hydroxide) and a phase transfer catalyst like tetrabutyl ammonium bromide (TBAB) in aqueous or organic media.
- Conditions are generally mild, at room temperature, to prevent side reactions.
- The reaction affords the corresponding 3-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}piperidine.
Purification
- The crude product is extracted with organic solvents such as ethyl acetate.
- Drying agents (e.g., sodium sulfate) are used to remove water.
- Further purification may involve silica gel chromatography or crystallization.
Salt Formation
- The free base is converted to the hydrochloride salt by treatment with concentrated hydrochloric acid under reflux.
- The reaction mixture is neutralized with sodium hydroxide to pH 8-10.
- The hydrochloride salt precipitates upon cooling and is collected by filtration.
- Typical yields for the hydrochloride salt are in the range of 70-80%.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Etherification | Piperidine, 2-[(methoxyethoxy)ethoxy]ethyl bromide, KOH, TBAB, rt | ~85-90 | Mild conditions, aqueous phase transfer catalysis |
| Salt formation | Concentrated HCl, reflux, neutralization | 70-80 | Hydrochloride salt precipitation |
Representative Experimental Procedure (Literature-Based)
Synthesis of 2-[(Methoxyethoxy)ethoxy]ethyl bromide : To a nitrogen-purged flask containing dry ether, tris(ethyleneglycol) monomethyl ether is added and cooled to 0 °C. Phosphorus tribromide is added dropwise, stirred, then quenched with methanol. Workup yields the bromide intermediate.
Etherification with piperidine : The bromide is reacted with piperidine in the presence of KOH and TBAB at room temperature. After completion, extraction and drying afford the crude product.
Hydrochloride salt formation : The crude amine is dissolved in isopropanol and treated with concentrated HCl under reflux for 24 hours. After cooling, the mixture is neutralized, extracted, and the salt is isolated by filtration.
Analysis and Characterization
- Purity and identity are confirmed by NMR spectroscopy (1H NMR showing characteristic signals for piperidine and ethylene glycol protons), IR spectroscopy (C-O stretching bands around 1100-1300 cm⁻¹), and mass spectrometry .
- Elemental analysis confirms the expected carbon, hydrogen, nitrogen, and chlorine content consistent with the hydrochloride salt.
- TLC and HPLC methods are used to monitor reaction progress and purity.
Summary Table of Preparation Methods
Q & A
Q. Why do studies report conflicting results on the compound’s stability under acidic conditions?
- Methodological Answer : Variations may stem from:
- pH Range : Degradation accelerates below pH 3 (e.g., gastric fluid simulations).
- Counterion Effects : HCl vs. other salts (e.g., citrate) alter protonation states.
- Analytical Sensitivity : Use stability-indicating HPLC methods (e.g., peak purity >99%) to detect degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
